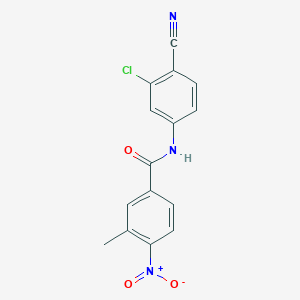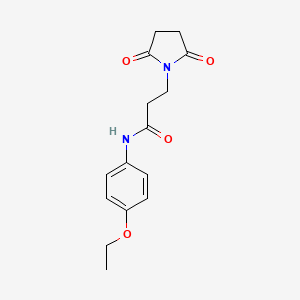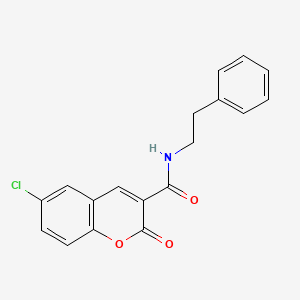
N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide, also known as CCN-51, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CCN-51 is a synthetic derivative of theobromine, which is a natural alkaloid found in cocoa beans.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide is not fully understood. However, it is believed to act through various pathways, including inhibition of acetylcholinesterase, modulation of the immune system, and regulation of gene expression.
Biochemical and Physiological Effects
N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide inhibits the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide has also been shown to modulate the immune system by increasing the production of cytokines and chemokines. In addition, N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide has been shown to regulate gene expression by modulating the activity of various transcription factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide has several advantages for lab experiments, including its stability and solubility in various solvents. It is also relatively easy to synthesize, making it readily available for research purposes. However, N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide has some limitations, including its potential toxicity and lack of specificity for certain targets.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide. One potential area of research is the development of N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide derivatives with improved specificity and potency. Another area of research is the investigation of the potential applications of N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide in agriculture and food science. Finally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide and its potential applications in medicine.
Métodos De Síntesis
N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide can be synthesized through a multistep process involving theobromine and various reagents. The first step involves the reaction of theobromine with thionyl chloride to form 3-chloro-4-cyanophenyl theobromine. This intermediate is then reacted with 3-methyl-4-nitrobenzoyl chloride to form N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide. The final product is purified through recrystallization to obtain a white crystalline powder.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide has been studied for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide has been shown to have antitumor and anti-inflammatory properties. It has also been studied as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
In agriculture, N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide has been studied as a potential growth promoter for crops. It has been shown to increase the yield of various crops, including coffee, cocoa, and rice. N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide has also been studied as a potential insecticide, as it has been shown to have insecticidal activity against various pests.
In food science, N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide has been studied as a potential flavor enhancer. It has been shown to enhance the flavor of various food products, including chocolate and coffee.
Propiedades
IUPAC Name |
N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c1-9-6-10(3-5-14(9)19(21)22)15(20)18-12-4-2-11(8-17)13(16)7-12/h2-7H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVYCYXVKPVOJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)C#N)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5694010.png)
![N~2~-(2,3-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5694011.png)
![2-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5694015.png)


![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5694038.png)




![5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5694070.png)